Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride
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Overview
Description
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride is a synthetic organic compound known for its unique structural features and significant applications in various scientific fields. This compound is characterized by the presence of a trifluoromethyl group attached to a pyrrolidine ring, which is further esterified with a methyl group and combined with a hydrochloride salt. The stereochemistry of the compound is defined by the (2S,5R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amino acids or amines.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonates under specific conditions, often involving catalysts or bases.
Esterification: The carboxyl group on the pyrrolidine ring is esterified with methanol in the presence of acid catalysts to form the methyl ester.
Formation of the Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can target the ester group, converting it to the corresponding alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of bases or catalysts.
Major Products:
Oxidation: N-oxides or hydroxylated derivatives.
Reduction: Alcohols or partially reduced intermediates.
Substitution: Compounds with new functional groups replacing the trifluoromethyl group.
Scientific Research Applications
Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: Investigated for its therapeutic potential in treating various diseases, such as neurological disorders and metabolic conditions.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced composites.
Mechanism of Action
The mechanism of action of Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways, such as those involving neurotransmitters or metabolic enzymes, leading to altered cellular responses.
Comparison with Similar Compounds
- Methyl (2S,5R)-5-(fluoromethyl)pyrrolidine-2-carboxylate;hydrochloride
- Methyl (2S,5R)-5-(chloromethyl)pyrrolidine-2-carboxylate;hydrochloride
- Methyl (2S,5R)-5-(bromomethyl)pyrrolidine-2-carboxylate;hydrochloride
Comparison:
- Uniqueness: The trifluoromethyl group in Methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds with different halogen substituents.
- Reactivity: The trifluoromethyl group is more electron-withdrawing than fluoromethyl, chloromethyl, or bromomethyl groups, influencing the compound’s reactivity in chemical reactions.
- Applications: The specific properties of the trifluoromethyl group make this compound particularly valuable in medicinal chemistry for the development of drugs with improved pharmacokinetic profiles.
Properties
IUPAC Name |
methyl (2S,5R)-5-(trifluoromethyl)pyrrolidine-2-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO2.ClH/c1-13-6(12)4-2-3-5(11-4)7(8,9)10;/h4-5,11H,2-3H2,1H3;1H/t4-,5+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFHIMAVQSCSCX-UYXJWNHNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC(N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CC[C@@H](N1)C(F)(F)F.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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